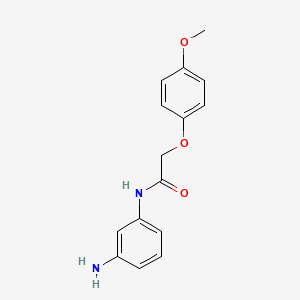

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that features both amine and ether functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure consists of a phenyl ring substituted with an amino group at the 3-position and a methoxyphenoxy group attached to an acetamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitroaniline and 4-methoxyphenol.

Nitration and Reduction: 3-Nitroaniline is reduced to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Etherification: 4-Methoxyphenol is reacted with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid.

Amide Formation: The final step involves the coupling of 3-aminophenylamine with 2-(4-methoxyphenoxy)acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Applications De Recherche Scientifique

Cancer Research Applications

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide has been investigated for its potential anti-cancer properties. Research indicates that similar acetamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Studies have shown that compounds with similar structures can induce apoptosis (programmed cell death) and autophagy (cellular degradation) in cancer cells, leading to reduced tumor growth. For instance, a related compound was found to significantly reduce tumor growth in vivo using xenograft models in mice, demonstrating the potential of this class of compounds in oncology .

- Case Study : A study focusing on N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide demonstrated high potency against resistant cancer cell lines, indicating that modifications to the acetamide structure can lead to enhanced therapeutic efficacy against challenging cancer types .

Therapeutic Potential in Metabolic Disorders

This compound and its derivatives may also play a role in addressing metabolic disorders.

- Mechanism : Compounds within this chemical class have been explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and related conditions such as obesity and type 2 diabetes. Inhibition of this enzyme can lead to reduced cortisol levels, which may alleviate symptoms associated with these disorders .

- Clinical Implications : The potential use of these compounds as therapeutic agents for managing metabolic syndrome highlights their versatility beyond traditional oncology applications.

Synthesis and Structure-Activity Relationship Studies

Understanding the synthesis and structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties.

- Synthesis Techniques : The synthesis typically involves acylation reactions, where specific aryl amines are reacted with acetic anhydride or other acylating agents under controlled conditions to yield high-purity products .

- SAR Insights : The modification of substituents on the phenyl rings has been shown to significantly affect biological activity, guiding future research towards developing more potent derivatives with tailored therapeutic profiles .

Mécanisme D'action

The mechanism by which N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide exerts its effects depends on its specific application. For instance, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it could target specific proteins or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-Aminophenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

N-(3-Aminophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can also affect the compound’s solubility and interaction with biological targets, potentially leading to different biological activities compared to its analogs.

Activité Biologique

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide (CAS No. 953719-97-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a phenyl ring with an amino group at the meta position and a methoxy-substituted phenoxy group. This structure is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against both gram-positive and gram-negative bacteria.

- Anticancer Activity : Research has suggested that derivatives of acetamides, including this compound, may exhibit significant anticancer effects, particularly against resistant cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may influence cholinergic systems, potentially offering neuroprotective benefits.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetamide derivatives. The results indicated that this compound showed moderate activity against certain bacterial strains. The structure-activity relationship (SAR) analysis highlighted that the presence of methoxy groups enhanced antimicrobial potency compared to other analogs lacking such substitutions .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Moderate |

| Control Compound A | High | Low |

| Control Compound B | Low | High |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown activity against melanoma and pancreatic cancer cells. The mechanism of action appears to involve the induction of apoptosis and autophagy, leading to reduced tumor growth in xenograft models .

Case Study: Melanoma Cell Line

In a specific case study involving melanoma cell lines, the compound was tested for its ability to induce cell death. The findings revealed:

- IC50 Values : The compound displayed an IC50 value of approximately 12 µM, indicating effective inhibition of cell proliferation.

- Mechanism : Flow cytometry analysis confirmed that the compound induces apoptosis via the intrinsic pathway.

Neuroprotective Potential

Research into similar acetamide compounds suggests potential neuroprotective effects through modulation of acetylcholinesterase (AChE) activity. This could imply that this compound might have implications in neurodegenerative diseases such as Alzheimer’s disease .

Propriétés

IUPAC Name |

N-(3-aminophenyl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-5-7-14(8-6-13)20-10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDDEMCMWNCSLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.